2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
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Description
The compound “2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C23H24N4O2S. It is a derivative of pyridazinone, a class of compounds that have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone core, a phenylpiperazine moiety, and a methoxyphenyl group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis for determination.Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels . This results in enhanced cholinergic transmission, which can help improve cognitive functions .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving cognitive functions in conditions like Alzheimer’s disease where such transmission is often impaired .
Future Directions
The future directions for this compound could involve further exploration of its potential medicinal properties, particularly in relation to its inhibitory effects on acetylcholinesterase . Additionally, more detailed studies on its synthesis, chemical reactions, and physical/chemical properties could provide valuable insights.
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-20-9-5-6-18(16-20)21-10-11-22(25-24-21)30-17-23(28)27-14-12-26(13-15-27)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMXYVRRHDXXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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